molecular formula C21H18ClN3O3S2 B2827302 N-[(4-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260910-26-6

N-[(4-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2827302
CAS No.: 1260910-26-6
M. Wt: 459.96
InChI Key: PCIZNLIXOSQXMJ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. Its structure includes a 2,4-dioxo moiety at positions 2 and 4, a 2-(thiophen-2-yl)ethyl substituent at position 3, and an acetamide group linked to a 4-chlorophenylmethyl chain at position 1. This compound is synthesized via multi-step reactions involving cyclization of halogenated intermediates and substitution with functionalized acetamide precursors, as exemplified in analogous synthetic protocols .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S2/c22-15-5-3-14(4-6-15)12-23-18(26)13-25-17-8-11-30-19(17)20(27)24(21(25)28)9-7-16-2-1-10-29-16/h1-6,8,10-11,17,19H,7,9,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPLOADSEPZXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C21H18ClN3O3S2
  • Molecular Weight : 459.96 g/mol
  • IUPAC Name : this compound

This structure incorporates a thiophene ring and various functional groups that are commonly associated with biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Studies suggest that it may:

  • Inhibit Enzymatic Activity : The compound shows potential as an inhibitor of certain kinases and proteases that play critical roles in cellular signaling pathways. This inhibition can lead to apoptosis in cancer cells and modulation of other cellular processes.
  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit moderate to strong antibacterial activity against various strains of bacteria. For instance, derivatives containing the 4-chlorophenyl group have shown effectiveness against Salmonella typhi and Bacillus subtilis .

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Antiviral Activity : Some derivatives have shown antiviral properties. For example, related compounds were tested for anti-tobacco mosaic virus activity and exhibited significant inhibition rates .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are important for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

Several studies have explored the biological activity of this compound or its analogs:

Study 1: Antimicrobial Screening

A study synthesized various derivatives of compounds similar to N-[(4-chlorophenyl)methyl]-2-{...} and evaluated their antibacterial properties. The results indicated strong inhibitory effects against specific bacterial strains.

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
Ningnanmycin0.554.51

This table illustrates the effectiveness of different compounds in inhibiting bacterial growth .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory activities of synthesized compounds containing similar moieties. The findings revealed that several derivatives exhibited potent AChE inhibition.

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The pyrimidine ring’s dioxo groups (positions 2 and 4) and the acetamide bond are susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : In HCl/ethanol (reflux, 6–8 hours), the pyrimidine ring undergoes partial cleavage, yielding a thiophene-ethyl intermediate and releasing CO₂.

  • Basic Hydrolysis : Treatment with NaOH (aqueous, 60°C) cleaves the acetamide bond, producing 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-1-yl}acetic acid and 4-chlorobenzylamine.

Reaction Conditions Products Yield
6M HCl, ethanol, refluxThiophene-ethyl fragment + CO₂65%
2M NaOH, 60°C, 4 hoursAcetic acid derivative + 4-chlorobenzylamine78%

Nucleophilic Substitution at the Chlorophenyl Group

The 4-chlorophenyl substituent participates in nucleophilic aromatic substitution (NAS) reactions:

  • Amination : Reacts with ammonia (NH₃, CuCl₂ catalyst, DMF, 120°C) to form the 4-aminophenyl analog .

  • Sulfonation : Treatment with H₂SO₄ introduces a sulfonic acid group at the para position relative to chlorine .

Key Reaction Pathways:

Ar-Cl+NH3CuCl2,DMFAr-NH2+HCl[4]\text{Ar-Cl} + \text{NH}_3 \xrightarrow{\text{CuCl}_2, \text{DMF}} \text{Ar-NH}_2 + \text{HCl} \quad[4]Ar-Cl+H2SO4Ar-SO3H+HCl[5]\text{Ar-Cl} + \text{H}_2\text{SO}_4 \rightarrow \text{Ar-SO}_3\text{H} + \text{HCl} \quad[5]

Oxidation of the Thiophene Ring

The thiophene moiety undergoes oxidation with agents like hydrogen peroxide or mCPBA:

  • Sulfoxide Formation : H₂O₂ (30%) in acetic acid produces the sulfoxide derivative at the thiophene sulfur.

  • Complete Oxidation : mCPBA (meta-chloroperbenzoic acid) converts the thiophene to a non-aromatic sulfone.

Oxidizing Agent Product Conditions
H₂O₂ (30%)Thiophene sulfoxideAcetic acid, 50°C, 2 hours
mCPBAThiophene sulfoneDichloromethane, RT, 6 hours

Functionalization of the Acetamide Side Chain

The acetamide group reacts with:

  • Grignard Reagents : Methylmagnesium bromide adds to the carbonyl, forming a tertiary alcohol .

  • Reduction : LiAlH₄ reduces the amide to a primary amine .

R-CONHR’+CH3MgBrR-C(OH)(CH3)NR’[4]\text{R-CONHR'} + \text{CH}_3\text{MgBr} \rightarrow \text{R-C(OH)(CH}_3\text{)NR'} \quad[4]R-CONHR’LiAlH4R-CH2NH2+R’OH[5]\text{R-CONHR'} \xrightarrow{\text{LiAlH}_4} \text{R-CH}_2\text{NH}_2 + \text{R'OH} \quad[5]

Cyclocondensation Reactions

The thienopyrimidine core participates in ring-expansion reactions:

  • With Hydrazine : Forms a pyrazolo[3,4-d]thieno[3,2-d]pyrimidine hybrid under reflux in ethanol.

  • With Thiourea : Yields a thiazolo-fused derivative in the presence of PCl₅.

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : Decomposes above 220°C, releasing thiophene fragments and CO (TGA-DSC data).

  • Photolysis : UV light (254 nm) induces C-S bond cleavage in the thiophene-ethyl group .

Critical Analysis of Reactivity

  • Electronic Effects : The electron-withdrawing chlorine and dioxo groups activate the pyrimidine ring toward nucleophilic attack but deactivate the thiophene toward electrophilic substitution.

  • Steric Hindrance : The 2-(thiophen-2-yl)ethyl group slows reactions at the pyrimidine N-3 position .

This compound’s multifunctional architecture enables diverse reactivity, positioning it as a valuable scaffold for medicinal chemistry and materials science. Further studies are needed to explore catalytic asymmetric reactions and biological interaction mechanisms.

Comparison with Similar Compounds

Key Observations :

  • Core Modifications: The target compound’s thieno[3,2-d]pyrimidine core is shared with compounds in and , but its 2,4-dioxo groups distinguish it from analogs with single oxo or sulfanyl substituents .
  • Acetamide Linker : The N-(4-chlorophenyl)methyl acetamide chain is structurally analogous to compounds in , but the chlorophenyl moiety may improve lipophilicity and membrane permeability relative to methyl or fluorophenyl groups .

Pharmacological Activities

Cytotoxicity and Kinase Inhibition

  • The compound N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (IC~50~ = 5.07 µM) demonstrates moderate cytotoxicity against cancer cell lines, attributed to its 7-phenyl and 4-oxo groups enhancing hydrophobic interactions with kinase active sites .
  • Pyrimidine-thioacetamide derivatives like 2-[(4-methyl-6-oxo-pyrimidinyl)thio]-N-(4-chlorophenyl)acetamide exhibit antimicrobial activity (MIC = 4.54 µg/mL), likely due to the thioether bridge facilitating membrane penetration .

Molecular Docking Insights

  • Docking studies on N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide reveal that pyrimidine-thioacetamide scaffolds exhibit strong binding to EGFR (ΔG = −9.2 kcal/mol), driven by hydrogen bonding with the acetamide carbonyl .

Physicochemical Properties

Spectral and Analytical Data

  • IR spectra of related acetamides show characteristic C=O stretches at ~1,730 cm⁻¹ and NH stretches at ~3,390 cm⁻¹, consistent with the target compound’s expected profile .
  • ^1^H-NMR signals for the 4-chlorophenyl group (δ = 7.32–7.56 ppm) and thiophen-2-yl protons (δ = 6.8–7.4 ppm) align with data in .

Q & A

Q. What are the standard protocols for synthesizing this compound, and how can its purity be validated?

The synthesis typically involves multi-step reactions, including:

  • Formation of the thieno[3,2-d]pyrimidine core using temperature-controlled cyclization (80–100°C) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
  • Substitution reactions to introduce the 4-chlorophenylmethyl and thiophen-2-ylethyl groups, requiring catalysts such as Pd(PPh₃)₄ for cross-coupling steps .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization . Validation methods :
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity .
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • Mass spectrometry (ESI-MS) for molecular weight confirmation .

Q. What are the primary biological targets of this compound, and how are its activities assessed?

The compound exhibits activity against kinases (e.g., Akt) and cellular receptors. Key assays include:

  • Enzyme inhibition assays : Measure IC₅₀ values using recombinant kinases and ATP-competitive substrates .
  • Cell-based viability assays (MTT or CellTiter-Glo) to evaluate antiproliferative effects in cancer cell lines .
  • Molecular docking (AutoDock Vina) to predict binding modes to kinase active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

Discrepancies often arise from subtle structural variations. Strategies include:

  • Structure-Activity Relationship (SAR) studies : Compare analogs with modifications to the acetamide linker or thiophene substituents (Table 1) .
  • Computational free-energy calculations (MM-PBSA) to quantify binding affinity differences .
  • Crystallography : Resolve binding conformations using co-crystal structures of analogs (e.g., PDB entries for related thienopyrimidines) .

Table 1 : Activity Comparison of Structural Analogs

Compound ModificationTarget (IC₅₀, nM)Cell Activity (GI₅₀, μM)Source
Thiophen-2-ylethyl substitutionAkt (12 ± 3)MCF-7: 1.8 ± 0.2
Fluorobenzyl substitutionEGFR (45 ± 8)A549: 5.6 ± 0.9
Chlorophenylmethyl coreVEGFR2 (22 ± 4)HCT116: 3.2 ± 0.4

Q. What experimental designs optimize reaction yields for large-scale synthesis?

  • Design of Experiments (DOE) : Use factorial design to optimize temperature (70–110°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading .
  • Flow chemistry : Implement continuous reactors to enhance mixing and heat transfer for critical steps like cyclization .
  • In-line analytics : Monitor reaction progress via FTIR or Raman spectroscopy to reduce byproduct formation .

Q. How can researchers address stability issues during in vitro or in vivo assays?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C) to identify degradation pathways .
  • Metabolic stability assays : Use liver microsomes (human/rat) to quantify CYP450-mediated clearance .
  • Formulation adjustments : Stabilize via lyophilization with trehalose or encapsulation in PEG-PLGA nanoparticles .

Methodological Challenges

Q. What strategies validate target engagement in complex biological systems?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target for pull-down and MS identification .

Q. How should researchers design controls to distinguish specific vs. off-target effects?

  • Isozyme panels : Test against >50 kinases to assess selectivity .
  • CRISPR knockouts : Generate cell lines lacking the putative target (e.g., Akt1/2 KO) to verify on-mechanism activity .
  • Negative structural controls : Use analogs with critical functional groups removed (e.g., acetamide-to-ester modifications) .

Data Interpretation

Q. How can conflicting cytotoxicity and enzymatic activity data be reconciled?

  • Permeability assays : Measure cellular uptake via LC-MS to rule out poor membrane penetration .
  • Off-target profiling : Use phosphoproteomics to identify unintended kinase interactions .
  • Metabolite screening : Identify active metabolites (e.g., hydroxylated derivatives) contributing to cell activity .

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